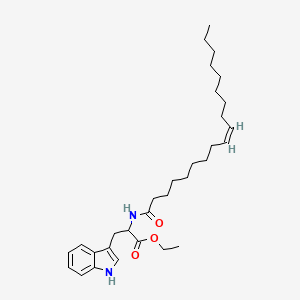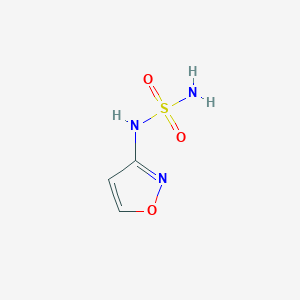
N-1,2-Oxazol-3-ylsulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,2-Oxazol-3-ylsulfuric diamide is a heterocyclic compound that contains both oxazole and diamide functional groups Oxazoles are five-membered aromatic rings with one oxygen and one nitrogen atom, while diamides are compounds containing two amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
One approach is the reaction of amines with isocyanates or carbamoyl chlorides . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of N-1,2-Oxazol-3-ylsulfuric diamide may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . Green chemistry approaches, such as the use of microwave-assisted synthesis and ionic liquids, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-1,2-Oxazol-3-ylsulfuric diamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include oxazolone derivatives, dihydrooxazole derivatives, and various substituted oxazoles .
Scientific Research Applications
N-1,2-Oxazol-3-ylsulfuric diamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-1,2-Oxazol-3-ylsulfuric diamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The compound’s ability to interact with ryanodine receptors, which are calcium channels in muscle cells, can lead to muscle paralysis and death in insects .
Comparison with Similar Compounds
N-1,2-Oxazol-3-ylsulfuric diamide can be compared with other oxazole and diamide derivatives:
Oxazole Derivatives: Compounds like oxazolone and dihydrooxazole share the oxazole ring structure but differ in their functional groups and reactivity.
Diamide Derivatives: Anthranilic diamides and phthalic diamides are similar in containing two amide groups but differ in their core structures and applications.
The uniqueness of this compound lies in its combination of oxazole and diamide functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
71565-64-5 |
|---|---|
Molecular Formula |
C3H5N3O3S |
Molecular Weight |
163.16 g/mol |
IUPAC Name |
3-(sulfamoylamino)-1,2-oxazole |
InChI |
InChI=1S/C3H5N3O3S/c4-10(7,8)6-3-1-2-9-5-3/h1-2H,(H,5,6)(H2,4,7,8) |
InChI Key |
KRUDCOOLBJXSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


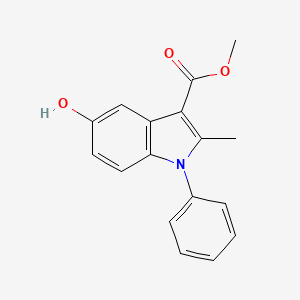

![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
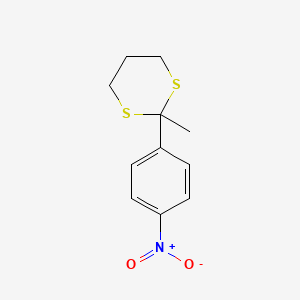

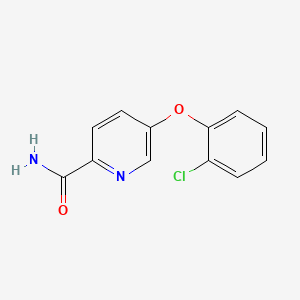
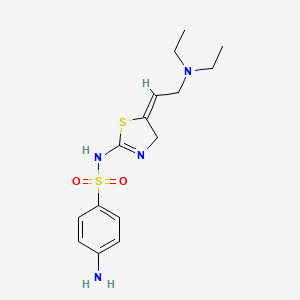
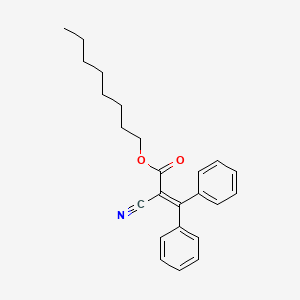
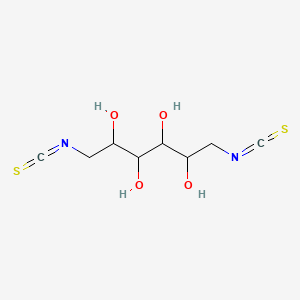
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)



